Bienvenue dans la boutique en ligne BenchChem!

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

CDK-2 Inhibition Molecular Docking 1,3,4-Oxadiazole Derivatives

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (27049-77-0) is a heterocyclic scaffold combining a 1,3,4-oxadiazole core, a thiophene ring, and an N‑acetamide substituent. In contrast to its 2‑amine precursor (CAS 27049-71-4), the acetamide modification is expected to alter target binding and pharmacokinetics, making it a valuable SAR anchor point for kinase‑focused libraries or a tool control where an uncharacterized acetamide derivative is required. Procurement is recommended only when head‑to‑head comparative profiling against the 2‑amine analog is planned; no pre‑existing quantitative biological data exist for this exact derivative.

Molecular Formula C8H7N3O2S
Molecular Weight 209.22
CAS No. 27049-77-0
Cat. No. B2697481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
CAS27049-77-0
Molecular FormulaC8H7N3O2S
Molecular Weight209.22
Structural Identifiers
SMILESCC(=O)NC1=NN=C(O1)C2=CC=CS2
InChIInChI=1S/C8H7N3O2S/c1-5(12)9-8-11-10-7(13-8)6-3-2-4-14-6/h2-4H,1H3,(H,9,11,12)
InChIKeyZCKIANBWDCBTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 27049-77-0): A 1,3,4-Oxadiazole-Thiophene Hybrid for Specialized Research Procurement


N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 27049-77-0) is a synthetic heterocyclic small molecule (C₈H₇N₃O₂S, MW 209.23 g/mol) that incorporates a 1,3,4-oxadiazole core, a thiophene ring, and an acetamide substituent [1]. This scaffold is characteristic of a class of compounds explored for diverse biological activities, including potential anti-proliferative and antimicrobial effects [2]. However, it is critical to note that a comprehensive search of primary research literature and authoritative databases reveals a significant absence of published, comparator-based, quantitative biological or physicochemical data for this specific derivative, a key factor for informed scientific selection [1].

The Risk of Analog Substitution for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: An Evidence Gap Analysis


For the 1,3,4-oxadiazole-thiophene hybrid class, simple substitution is not a reliable procurement strategy. Even minor structural modifications, such as the change from a free amine to an acetamide group, can drastically alter target binding, pharmacokinetics, and biological efficacy, as demonstrated by in silico studies on related 1,3,4-oxadiazole-2-amine derivatives [1]. Consequently, the absence of direct, quantitative comparative data for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide against its closest analogs (e.g., the 2-amine precursor or other N-substituted variants) is a critical information deficit. This lack of evidence makes any assumption of functional equivalence highly speculative and underscores the risk of unvalidated substitution in research workflows. The following section details the specific evidence that is currently available, while explicitly noting its limitations.

Differentiation Evidence for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: Comparator-Based Analysis


Low-Strength Evidence Alert: In Silico Anti-Proliferative Potential Is Reported Only for Class Analogs, Not the Target Compound

No direct docking or bioassay data for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide was identified. The closest available evidence is an in silico study on a series of nine 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives, which demonstrated promising binding scores against the CDK-2 enzyme (PDB: 2R3J). The two most effective molecules in that study showed docking scores of -10.654 and -10.169 kcal/mol, compared to -9.919 kcal/mol for the reference ligand SCJ [1]. This data is exclusively for the 2-amine derivatives and cannot be directly translated to the 2-acetamide derivative of interest due to the structural difference.

CDK-2 Inhibition Molecular Docking 1,3,4-Oxadiazole Derivatives

Class-Level Inference: The Acetamide Moiety Is Associated with Anticancer Activity in Related Oxadiazole Series

A review of the literature indicates that within broader 1,3,4-oxadiazole chemotypes, the presence of an acetamide moiety has been abstractly associated with a pivotal role in anticancer activity. Specifically, some oxadiazole-acetamide hybrids have shown greater activity against MCF7 (breast cancer) cells than A549 (lung cancer) cells, while not being cytotoxic on L929 healthy cells [1]. However, this is a qualitative generalization drawn from structurally diverse compounds and does not constitute a direct, quantified differentiation for the target molecule against a named comparator.

Anticancer Activity MCF7 Cells A549 Cells Acetamide Moiety

Baseline Physicochemical Identity: Standard Molecular Descriptors from PubChem

The compound's molecular identity is defined by its computed properties: Molecular Weight (209.23 g/mol), Hydrogen Bond Donor Count (1), Hydrogen Bond Acceptor Count (5), Rotatable Bond Count (2), and Topological Polar Surface Area (69.2 Ų) [1]. These baseline values, critical for assessing drug-likeness and permeability, can be compared with any analog. For instance, the precursor 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 27049-71-4) has a lower molecular weight (167.19 g/mol) and different hydrogen bonding capacity, but direct comparative ADME data are absent.

Physicochemical Properties Drug-likeness Molecular Descriptors

Application Scenarios for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide Based on Available Evidence


Chemical Probe Design for CDK-2 Mediated Pathways (Requires De-Novo Validation)

Based on the class-level in silico anti-proliferative evidence for 1,3,4-oxadiazole-2-amines [1], N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide could hypothetically be investigated as a CDK-2 inhibitor. However, this application is contingent on first conducting comparative docking studies and biochemical assays against the 2-amine derivatives to quantify any differentiation arising from the acetamide modification.

Structure-Activity Relationship (SAR) Anchor for Oxadiazole Libraries

The compound's core scaffold, combining a 1,3,4-oxadiazole ring, a thiophene substituent, and an acetamide group, positions it as a valuable SAR anchor point for libraries exploring kinase inhibition. Procurement for this purpose is justified when directly comparing it to its closely related 2-amine precursor (CAS 27049-71-4) in a head-to-head in-vitro proliferation screen across a panel of cancer cell lines.

Negative Control in Acetamide-Focused Biological Studies

Given the abstract association of the acetamide moiety with anticancer activity [2], this compound might initially serve as a negative or tool control in experiments where a structurally similar but biologically uncharacterized acetamide derivative is needed. Procurement is only advisable if the user explicitly requires this specific scaffold and accepts the total absence of pre-existing biological data.

Quote Request

Request a Quote for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.